
N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide
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Overview
Description
N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-chlorophenyl groups attached to a hydroxyiminomalonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide typically involves the reaction of 3-chloroaniline with malonamide derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oximes or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3,5-dichlorophenyl)formamidine
- N,N-Bis(2,6-difluorophenyl)formamidine
- N,N-Bis(2,6-diisopropylphenyl)formamidine
Uniqueness
N,N-Bis(3-chlorophenyl)-2-hydroxyiminomalonamide is unique due to its specific substitution pattern and the presence of the hydroxyimino group. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H11Cl2N3O3 |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N,N'-bis(3-chlorophenyl)-2-hydroxyiminopropanediamide |
InChI |
InChI=1S/C15H11Cl2N3O3/c16-9-3-1-5-11(7-9)18-14(21)13(20-23)15(22)19-12-6-2-4-10(17)8-12/h1-8,23H,(H,18,21)(H,19,22) |
InChI Key |
BDXMUBMOHOFVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=NO)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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